molecular formula C10H16O B12677530 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 50705-16-3

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B12677530
CAS No.: 50705-16-3
M. Wt: 152.23 g/mol
InChI Key: VMKZLKWCFOWLCT-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic compound, meaning it contains two fused rings, and it features a formyl group (-CHO) attached to the second carbon of the bicyclo[2.2.1]heptane structure. This compound is also known by other names such as 3,3-dimethyl-norbornane-2-carbaldehyde and camphenaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid

    Reduction: 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylbicyclo[221]heptane-2-carbaldehyde depends on its specific applicationThe bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde lies in its specific structure, which combines the rigidity of the bicyclic system with the reactivity of the formyl group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKZLKWCFOWLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964954
Record name 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50705-16-3
Record name 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50705-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050705163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
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